(4-Chlorophenyl)(3-methoxyphenyl)methanamine
CAS No.: 860183-08-0
Cat. No.: VC8301599
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860183-08-0 |
|---|---|
| Molecular Formula | C14H14ClNO |
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | (4-chlorophenyl)-(3-methoxyphenyl)methanamine |
| Standard InChI | InChI=1S/C14H14ClNO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3 |
| Standard InChI Key | CAFMTLFNRNRJMR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |
| Canonical SMILES | COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N |
Introduction
Structural Characteristics
Molecular Architecture
The core structure consists of a central methane group bonded to two aromatic rings: a para-chlorinated benzene and a meta-methoxylated benzene. The amine group () is directly attached to the methane carbon, creating a chiral center. The SMILES notation confirms the connectivity .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.72 g/mol |
| InChI Key | CAFMTLFNRNRJMR-UHFFFAOYSA-N |
| Predicted Collision Cross Section (Ų) | 154.5 ([M+H]+) |
The InChI string provides a complete stereochemical description .
Electronic and Steric Effects
The 4-chlorophenyl group exerts an electron-withdrawing inductive effect (-I), while the 3-methoxyphenyl group donates electrons via resonance (+M). This duality creates a polarized electronic environment, potentially influencing reactivity in nucleophilic or electrophilic reactions. Steric hindrance is moderate, as both substituents occupy para and meta positions relative to the methane bridge.
Synthesis and Production
Hypothetical Synthetic Routes
While no direct synthesis has been reported for (4-chlorophenyl)(3-methoxyphenyl)methanamine, analogous compounds suggest viable pathways. A patent (US8513415B2) describes the preparation of C-pyrazine-methylamines via condensation of diaryl imines with 2,3-dichloropyrazine . Adapting this method:
-
Imine Formation: React 4-chlorobenzaldehyde with 3-methoxybenzylamine to form .
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Nucleophilic Addition: Treat the imine with a methylating agent (e.g., methyl Grignard) to yield the methanamine backbone.
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Acid Hydrolysis: Cleave protecting groups using HCl or trifluoroacetic acid (TFA) .
Table 2: Proposed Reaction Conditions
| Step | Reagents/Conditions |
|---|---|
| Imine Formation | Ethanol, 60°C, 12h |
| Methylation | CH₃MgBr, THF, −20°C to 25°C |
| Hydrolysis | 6M HCl, reflux, 4h |
Industrial Scalability
Continuous flow reactors could enhance yield by minimizing side reactions. Solvent selection (e.g., THF or CH₂Cl₂) impacts reaction kinetics, with polar aprotic solvents favoring imine stability .
Physicochemical Properties
Collision Cross-Section and Mass Spectrometry
Ion mobility spectrometry predicts a collision cross-section (CCS) of 154.5 Ų for the ion . This value correlates with a compact conformation, likely due to intramolecular π-π stacking between aromatic rings.
Table 3: Predicted CCS Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 248.08367 | 154.5 |
| [M+Na]+ | 270.06561 | 169.7 |
| [M+NH4]+ | 265.11021 | 164.1 |
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 3.2 using Crippen’s fragmentation method, indicating moderate lipophilicity. Aqueous solubility is likely low (<1 mg/mL), necessitating organic solvents (e.g., DMSO) for biological assays.
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